molecular formula C12H20N2O2 B15206352 tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B15206352
M. Wt: 224.30 g/mol
InChI Key: IRYFJPHCGSPOLW-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a diketone reacts with an amine in the presence of an acid catalyst . The reaction conditions often include mild temperatures and the use of solvents like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 5-amino-3,4,5,6-tetrahydropyrrole-2-carboxylate
  • tert-Butyl 5-amino-3,4,5,6-tetrahydroindole-2-carboxylate

Uniqueness: tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its fused cyclopentane and pyrrole rings, which confer distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl 5-amino-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h10H,4-7,13H2,1-3H3

InChI Key

IRYFJPHCGSPOLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)CC(C2)N

Origin of Product

United States

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